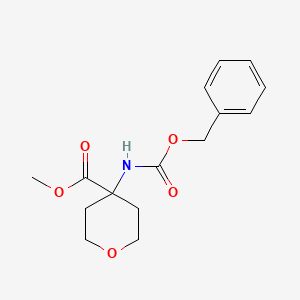
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring and a carbobenzyloxy (Cbz) protected amino group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate typically involves the protection of an amino group with a carbobenzyloxy (Cbz) group, followed by the formation of the tetrahydropyran ring. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) and carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity and yield of the product through careful control of reaction parameters and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove the Cbz protecting group, revealing the free amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce free amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate involves its interaction with various molecular targets. The Cbz protecting group can be selectively removed under specific conditions, allowing the free amino group to participate in further reactions. This compound can act as an intermediate in the synthesis of biologically active molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(phenylmethoxycarbonylamino)oxane-4-carboxylate: Similar structure with a phenylmethoxycarbonyl group instead of the Cbz group.
4-Aminotetrahydropyran: Lacks the ester and Cbz protecting group, making it more reactive.
Uniqueness
Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is unique due to its combination of a tetrahydropyran ring and a Cbz-protected amino group. This structure provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1427475-27-1 |
|---|---|
Molekularformel |
C15H19NO5 |
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
methyl 4-(phenylmethoxycarbonylamino)oxane-4-carboxylate |
InChI |
InChI=1S/C15H19NO5/c1-19-13(17)15(7-9-20-10-8-15)16-14(18)21-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) |
InChI-Schlüssel |
OLNUGSFVZYMBJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCOCC1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





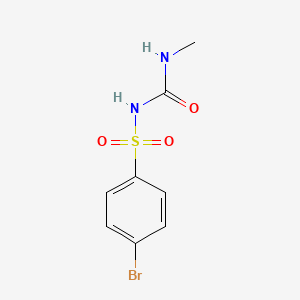


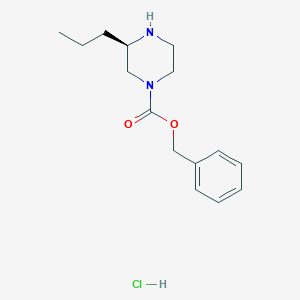
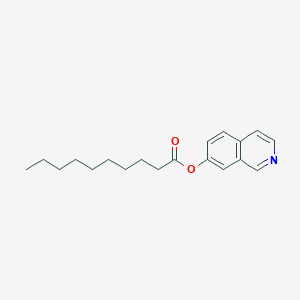

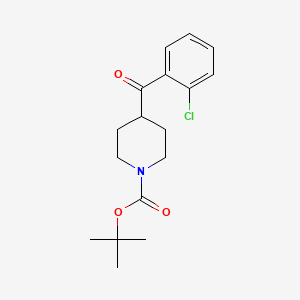

![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)

